molecular formula C9H19ClN2O2 B1439756 Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride CAS No. 1159824-44-8

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride

Cat. No.: B1439756
CAS No.: 1159824-44-8
M. Wt: 222.71 g/mol
InChI Key: WMQSDINBYLHPTJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is a chemical compound that belongs to the azetidine class of organic compounds. Azetidines are characterized by their four-membered heterocyclic ring structure, which endows them with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound features several functional groups:

  • Azetidine Ring : Provides a framework for various chemical reactions.
  • Carboxylate Group : Participates in esterification and other reactions.
  • Methylamino Group : Allows for further functionalization, enhancing its versatility in drug development.

These properties suggest that the compound may interact with various biological targets, influencing numerous biochemical pathways.

The biological effects of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic functions. For instance, it has been shown to interact with proteases and kinases, leading to changes in cellular signaling pathways .
  • Modulation of Cell Signaling Pathways : It can influence pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular proliferation .
  • Interaction with Receptors : The compound may engage with various receptors, potentially leading to therapeutic effects against conditions such as pain and inflammation .

Research Findings and Case Studies

Research has been conducted to evaluate the pharmacological properties of azetidine derivatives. Below are some notable findings relevant to this compound:

Table 1: Summary of Biological Activities

Activity TypeObservations
AntinociceptiveSimilar compounds have shown potential in reducing pain responses in animal models.
Anti-inflammatoryEvidence suggests modulation of inflammatory mediators through enzyme inhibition.
CNS EffectsCompounds demonstrated the ability to cross the blood-brain barrier, indicating CNS activity .

Case Study: Interaction Studies

A study focusing on azetidine carboxylates evaluated their interaction with monoacylglycerol lipase (MAGL), a key enzyme in lipid metabolism. The findings indicated that certain azetidine derivatives could serve as effective MAGL inhibitors, showcasing their potential in treating metabolic disorders .

Properties

IUPAC Name

tert-butyl 3-(methylamino)azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(6-11)10-4;/h7,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSDINBYLHPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-44-8
Record name 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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